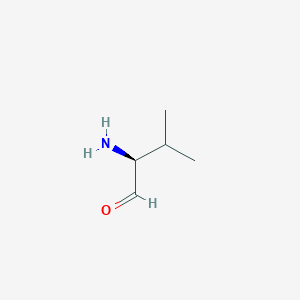

Valinal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Valinal, also known as L-Valine, is an essential amino acid that plays a crucial role in maintaining overall health and well-being. It is one of the 20 amino acids required for protein synthesis in the human body. This compound is classified as a branched-chain amino acid due to its unique molecular structure. It is an isomer, meaning it has the same molecular formula as another amino acid, D-Valine, but a different arrangement of atoms in space. The L-Valine isomer is the biologically active form utilized by the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valinal can be synthesized through various methods. One common approach involves converting Boc-valine into the corresponding Weinreb amide using activation by Staab’s reagent (1,1′-carbonyldiimidazole). The Weinreb amide is then reduced with lithium aluminium hydride (LiAlH4) to produce Boc-valinal . Another method involves the use of microbial cell factories, where metabolic engineering of organisms like Corynebacterium glutamicum is employed to produce L-Valine .

Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using model organisms. These processes involve optimizing metabolic pathways to achieve high yields of L-Valine. The production process often faces challenges due to metabolic imbalances in recombinant strains, but advances in metabolic engineering have helped address these issues .

Chemical Reactions Analysis

Types of Reactions: Valinal undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted into chiral N-protected α-amino aldehydes through a one-pot reaction by activation with 1,1′-carbonyldiimidazole followed by reduction with diisobutylaluminium hydride (DIBAL-H) .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include lithium aluminium hydride (LiAlH4) for reduction and 1,1′-carbonyldiimidazole for activation. The reaction conditions typically involve mild temperatures and controlled environments to maintain the stereochemical integrity of the products .

Major Products Formed: The major products formed from the reactions involving this compound include chiral N-protected α-amino aldehydes, which are valuable building blocks in the synthesis of biologically active molecules .

Scientific Research Applications

Valinal has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds. In biology, it plays a crucial role in protein synthesis and muscle metabolism. In medicine, this compound is used as a component of amino acid infusions for patients with chronic liver disease and as a chemical building block for antiviral drugs and antibiotics . Additionally, this compound is used in the cosmetic industry for its moisturizing properties and in the agricultural industry as a feed additive to improve the lactation function of breeding animals .

Mechanism of Action

Valinal exerts its effects by activating the PI3K/Akt1 signaling pathway and inhibiting the activity of arginase to increase the expression of nitric oxide (NO). This enhances the phagocytosis of macrophages to drug-resistant pathogens. This compound also serves as a precursor for the synthesis of neurotransmitters, such as gamma-aminobutyric acid (GABA), which regulates brain activity and promotes relaxation .

Comparison with Similar Compounds

Valinal is similar to other branched-chain amino acids, such as leucine and isoleucine. it is unique in its specific role in muscle metabolism and its ability to enhance the phagocytosis of macrophages. Other similar compounds include vanillin, which is an aromatic aldehyde with different applications in the food and fragrance industries .

List of Similar Compounds:- Leucine

- Isoleucine

- Vanillin

This compound’s unique properties and wide range of applications make it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

(2S)-2-amino-3-methylbutanal |

InChI |

InChI=1S/C5H11NO/c1-4(2)5(6)3-7/h3-5H,6H2,1-2H3/t5-/m1/s1 |

InChI Key |

DVOFEOSDXAVUJD-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)[C@@H](C=O)N |

Canonical SMILES |

CC(C)C(C=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.